molecular formula C13H10N2S B14008917 (8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile CAS No. 31352-57-5

(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile

Cat. No.: B14008917
CAS No.: 31352-57-5
M. Wt: 226.30 g/mol
InChI Key: HGUOSZBUGKAIEN-UHFFFAOYSA-N
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Description

(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the thiochromene family, characterized by the presence of a sulfur atom in the chromene ring system. Its molecular formula is C13H10N2S, and it has a molecular weight of 226.2969 .

Preparation Methods

The synthesis of (8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile typically involves the reaction of 8-methyl-2,3-dihydro-4H-thiochromen-4-one with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate inflammatory responses and affect cell migration .

Comparison with Similar Compounds

(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile can be compared with other similar compounds, such as:

Properties

CAS No.

31352-57-5

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(8-methyl-2,3-dihydrothiochromen-4-ylidene)propanedinitrile

InChI

InChI=1S/C13H10N2S/c1-9-3-2-4-12-11(10(7-14)8-15)5-6-16-13(9)12/h2-4H,5-6H2,1H3

InChI Key

HGUOSZBUGKAIEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C#N)C#N)CCS2

Origin of Product

United States

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